

Preclinical Antitumor Activity of Zanzalintinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanzalintinib (formerly XL092) is an oral, next-generation multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical antitumor activity in a variety of solid tumor models.[1][2][3] Developed by Exelixis, **zanzalintinib** targets key signaling pathways involved in tumor growth, angiogenesis, and metastasis, including vascular endothelial growth factor receptors (VEGFRs), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1][2][4] This technical guide provides an in-depth summary of the preclinical data, experimental methodologies, and an overview of the signaling pathways modulated by **zanzalintinib**.

Mechanism of Action

Zanzalintinib is an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs). By targeting VEGFR, it disrupts angiogenesis, a critical process for tumor growth and nutrient supply.[5] Its inhibition of MET and the TAM kinases (AXL and MER) interferes with signaling pathways that promote tumor cell proliferation, survival, invasion, and metastasis.[6] Furthermore, inhibition of TAM kinases may also have immunomodulatory effects, creating a more favorable tumor microenvironment for anti-tumor immune responses.[1][3] Dysregulation of these kinase activities has been linked to the expression of immune checkpoint proteins like PD-1/PD-L1, suggesting that **zanzalintinib** may enhance the efficacy of immune checkpoint inhibitors.[3]

In Vitro Activity

Zanzalintinib has demonstrated potent inhibition of its target kinases in cell-based assays. The half-maximal inhibitory concentrations (IC50) highlight its activity against key drivers of oncogenesis.

Target Kinase	IC50 (nM)
MET	15
VEGFR2	1.6
AXL	3.4
MER	7.2

Table 1: In Vitro Inhibitory Activity of **Zanzalintinib** in Cell-Based Assays.

In Vivo Antitumor Efficacy

Preclinical studies in various xenograft and syngeneic mouse models have confirmed the antitumor activity of **zanzalintinib**, both as a monotherapy and in combination with other anticancer agents.

Monotherapy Studies

Dose-dependent tumor growth inhibition has been observed with **zanzalintinib** in several human tumor xenograft models.[1]

Tumor Model	Cell Line	Dosing	Outcome
Lung Cancer	NCI-H441	Daily oral dosing	Dose-dependent tumor regression
Gastric Cancer	Hs 746T	Daily oral dosing	Significant tumor growth inhibition (TGI)
Gastric Cancer	SNU-5	Daily oral dosing	Dose-dependent TGI
Breast Cancer	MDA-MB-231	Daily oral dosing	TGI

Table 2: Summary of **Zanzalintinib** Monotherapy in Xenograft Models.[1]

Combination Therapy Studies

The combination of **zanzalintinib** with immune checkpoint inhibitors (ICIs) has shown enhanced antitumor activity compared to either agent alone in syngeneic tumor models.[1][7]

Tumor Model	Combination Therapy	Outcome
Colon Cancer (MC38)	Zanzalintinib + anti-PD-1	Enhanced tumor growth inhibition compared to single agents
Colon Cancer (MC38)	Zanzalintinib + anti-PD-L1	Enhanced tumor growth inhibition compared to single agents
Colon Cancer (MC38)	Zanzalintinib + anti-CTLA-4	Enhanced tumor growth inhibition compared to single agents
Colorectal Cancer (CT26)	Zanzalintinib + anti-PD-1	Improved survival benefit compared to single agents

Table 3: Enhanced Antitumor Activity of **Zanzalintinib** in Combination with Immune Checkpoint Inhibitors.[1][2]

Pharmacodynamic and Immunomodulatory Effects

Zanzalintinib has been shown to modulate its targets and the tumor microenvironment in vivo.

Parameter	Model	Treatment	Result
p-MET Inhibition	Hs 746T Xenograft	Zanzalintinib (10 mg/kg/day)	Significant inhibition of MET phosphorylation
p-AXL Inhibition	Hs 746T Xenograft	Zanzalintinib (10 mg/kg/day)	Significant inhibition of AXL phosphorylation
p-VEGFR2 Inhibition	Murine Lungs	Zanzalintinib	96% inhibition of VEGFR2 phosphorylation
Tumor Microvessel Density	MC38 Syngeneic	Zanzalintinib	Decrease in CD31+ microvessels
Peripheral Immune Cells	MC38 Syngeneic	Zanzalintinib	Significant increases in CD4+ T cells and B cells; decreases in myeloid cells
Tumor Infiltrating Lymphocytes	MC38 Syngeneic	Zanzalintinib + anti- PD-1/anti-PD-L1	Significant increases in CD8+ T cells
Macrophage Repolarization	In Vitro	Zanzalintinib	Promoted M2 to M1 repolarization
Macrophage Efferocytosis	In Vitro (Human)	Zanzalintinib	Dose-dependent inhibition of primary human macrophage efferocytosis

Table 4: Pharmacodynamic and Immunomodulatory Effects of ${\bf Zanzalintinib}.[1][2][7]$

Experimental Protocols In Vitro Kinase Assays

The inhibitory activity of **zanzalintinib** against MET, VEGFR2, AXL, and MER was determined using cell-based assays. Specific details of the cell lines and assay conditions are proprietary to Exelixis. However, the general methodology involves exposing cells overexpressing the

target kinase to varying concentrations of **zanzalintinib** and measuring the inhibition of kinase activity, typically through assessing the phosphorylation of a downstream substrate.

Xenograft and Syngeneic Tumor Models

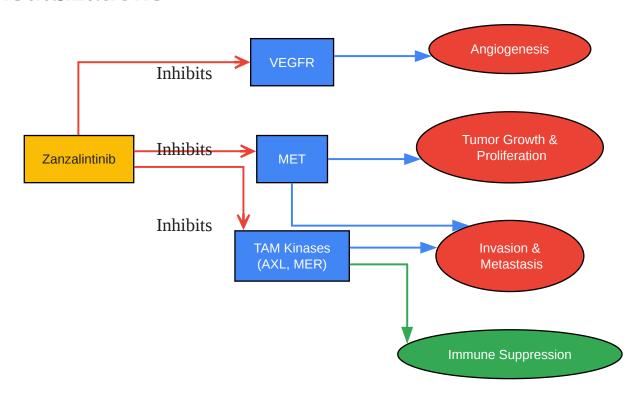
- Cell Lines and Culture: Human tumor cell lines (NCI-H441, Hs 746T, SNU-5, MDA-MB-231) and murine colon adenocarcinoma cell lines (MC38, CT26) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Animal Models: Female athymic nude mice were used for xenograft studies, while C57BL/6 mice were used for syngeneic models.
- Tumor Implantation: A suspension of tumor cells was injected subcutaneously into the flank of the mice.
- Treatment: When tumors reached a predetermined size, mice were randomized into treatment groups. Zanzalintinib was administered orally, typically once daily. For combination studies, immune checkpoint inhibitors were administered intraperitoneally.
- Tumor Measurement: Tumor volume was measured regularly using calipers, and tumor growth inhibition was calculated.
- Pharmacodynamic Analyses: At the end of the study, tumors and tissues were collected for analysis of target phosphorylation (e.g., by Western blot or immunohistochemistry) and immune cell infiltration (e.g., by flow cytometry or immunohistochemistry).

Immunohistochemistry

Tumor tissues were fixed, embedded in paraffin, and sectioned. Sections were then stained with antibodies against specific markers, such as CD31 for microvessel density and CD8 for cytotoxic T cells. The stained sections were then imaged and quantified.

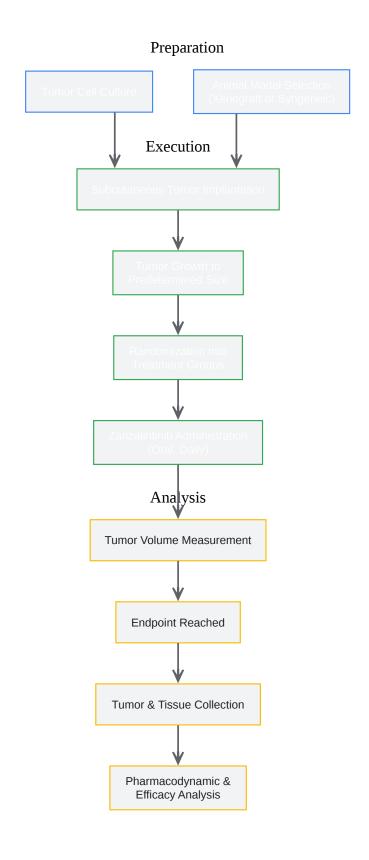
Flow Cytometry

Peripheral blood or single-cell suspensions from tumors were stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8, B220, CD11b). The stained cells were then analyzed using a flow cytometer to determine the relative proportions of different immune cell populations.



Macrophage Polarization and Efferocytosis Assays

- Macrophage Generation: Human peripheral blood mononuclear cells were differentiated into macrophages in vitro.
- Polarization: Macrophages were treated with zanzalintinib in the presence of cytokines that induce either an M1 or M2 phenotype. The expression of M1 and M2 markers was then assessed.
- Efferocytosis: Macrophages were co-cultured with apoptotic tumor cells in the presence of varying concentrations of zanzalintinib. The ability of macrophages to engulf the apoptotic cells (efferocytosis) was then quantified.


Visualizations

Click to download full resolution via product page

Zanzalintinib's multi-targeted inhibition of key oncogenic pathways.

Click to download full resolution via product page

A generalized workflow for in vivo preclinical evaluation of **Zanzalintinib**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STELLAR-304: a phase III study of zanzalintinib (XL092) plus nivolumab in advanced nonclear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 5. What is Zanzalintinib used for? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Antitumor Activity of Zanzalintinib: A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b8146347#preclinical-antitumor-activity-of-zanzalintinib-in-solid-tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com